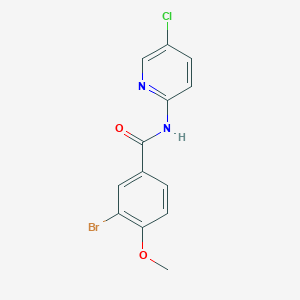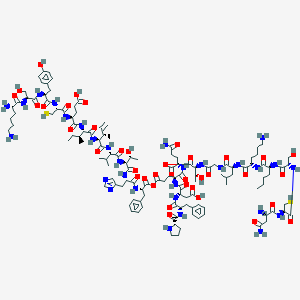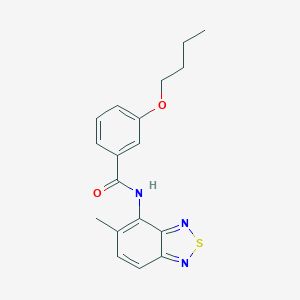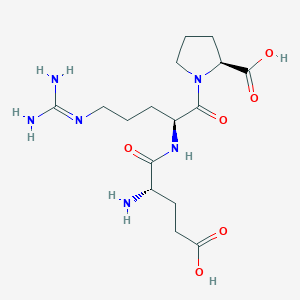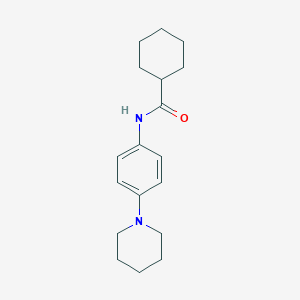
Pregnane-3,7,17,20-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnane-3,7,17,20-tetrol, also known as PREGS, is a steroid molecule with a unique structure that has been found to have various biochemical and physiological effects. This molecule has been of great interest to researchers due to its potential applications in medicine and biology. In
Applications De Recherche Scientifique
Pregnane-3,7,17,20-tetrol has been found to have various scientific research applications. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pregnane-3,7,17,20-tetrol has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, Pregnane-3,7,17,20-tetrol has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of Pregnane-3,7,17,20-tetrol is not fully understood, but it is believed to act on various receptors in the brain and body. Pregnane-3,7,17,20-tetrol has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other psychiatric disorders. Pregnane-3,7,17,20-tetrol has also been found to interact with the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
Pregnane-3,7,17,20-tetrol has various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors in the brain, which are important for the growth and survival of neurons. Pregnane-3,7,17,20-tetrol has also been found to increase the levels of various antioxidants, which can protect cells from oxidative stress. In addition, Pregnane-3,7,17,20-tetrol has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pregnane-3,7,17,20-tetrol in lab experiments is its neuroprotective properties. Pregnane-3,7,17,20-tetrol can protect neurons from damage caused by various insults such as oxidative stress and inflammation. Another advantage of using Pregnane-3,7,17,20-tetrol is its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's. However, one limitation of using Pregnane-3,7,17,20-tetrol is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various future directions for the study of Pregnane-3,7,17,20-tetrol. One direction is the exploration of its potential use in the treatment of various psychiatric disorders such as depression and anxiety. Another direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. In addition, further studies are needed to fully understand the mechanism of action of Pregnane-3,7,17,20-tetrol and its interactions with various receptors in the brain and body.
Méthodes De Synthèse
The synthesis of Pregnane-3,7,17,20-tetrol involves the reduction of pregnenolone, a steroid hormone, using a specific enzyme called 3β-hydroxysteroid dehydrogenase. This reduction process leads to the formation of Pregnane-3,7,17,20-tetrol, which can then be isolated and purified using various techniques such as chromatography and crystallization. The purity of the final product is crucial for its use in scientific research applications.
Propriétés
Numéro CAS |
137767-50-1 |
|---|---|
Nom du produit |
Pregnane-3,7,17,20-tetrol |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(3S,5R,7R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C21H36O4/c1-12(22)21(25)9-6-16-18-15(5-8-20(16,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h12-18,22-25H,4-11H2,1-3H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 |
Clé InChI |
QOZQGNJODHSBJX-ZFOKFBPFSA-N |
SMILES isomérique |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O |
SMILES |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
SMILES canonique |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
Synonymes |
5alpha-pregnane-3beta,7alpha,17,20beta-tetrol pregnane-3,7,17,20-tetrol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



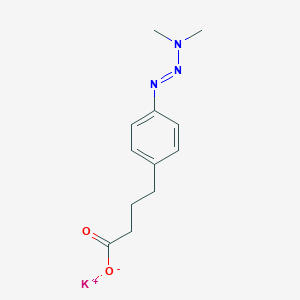
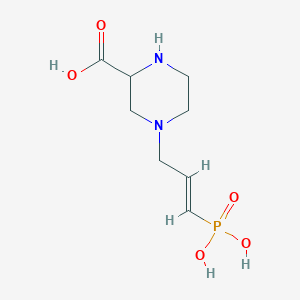
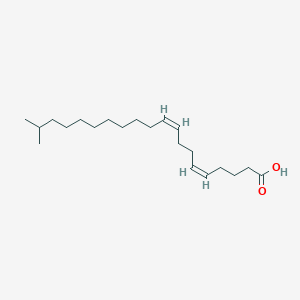
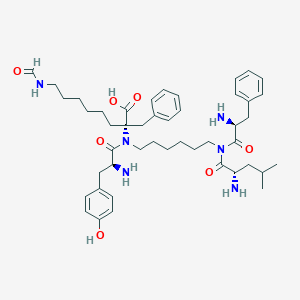
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


